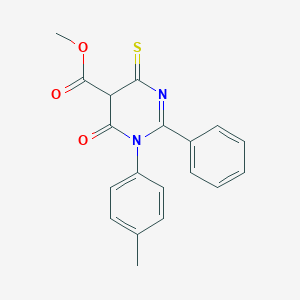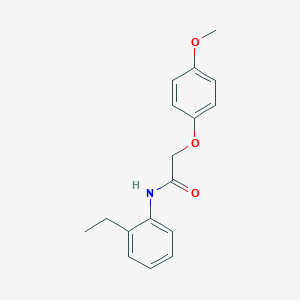
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as EPM, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.
作用機序
The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neurology, this compound has been shown to activate the Nrf2/ARE signaling pathway, which plays a key role in protecting neurons from oxidative stress and inflammation. In oncology, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and survival. In inflammation, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In neurology, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress. In oncology, this compound has been shown to induce apoptosis and inhibit cell proliferation in tumor cells. In inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One advantage of using N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
将来の方向性
There are several future directions for research on N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide. In neurology, further studies are needed to determine the optimal dosage and duration of treatment for neurodegenerative diseases. In oncology, further studies are needed to determine the efficacy of this compound as a potential treatment for various types of cancer. In inflammation, further studies are needed to determine the long-term effects of this compound on inflammatory responses. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets for its therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it has been shown to have neuroprotective, anti-tumor, and anti-inflammatory effects. Further research is needed to fully elucidate its effects and to identify potential drug targets for its therapeutic applications.
合成法
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-ethylphenol with 4-methoxyphenol in the presence of a base, followed by acetylation with acetic anhydride, and then reaction with chloroacetyl chloride to form the final product.
科学的研究の応用
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and inflammation. In neurology, this compound has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been studied for its anti-tumor effects and may be a potential treatment for various types of cancer. In inflammation, this compound has been shown to have anti-inflammatory effects and may be a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-13-6-4-5-7-16(13)18-17(19)12-21-15-10-8-14(20-2)9-11-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKTSCCXILTIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
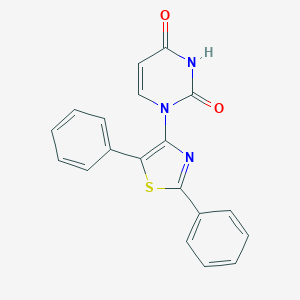
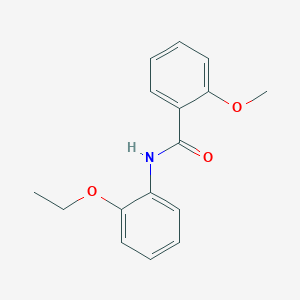
![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)
![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)
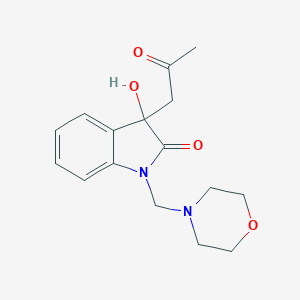
![Undecyl 6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B382078.png)
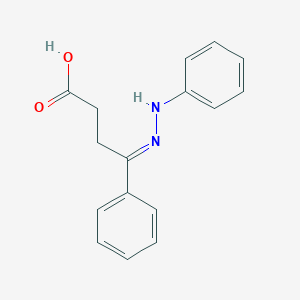
![S-ethyl 4-[(3,5-ditert-butyl-4-hydroxybenzylidene)amino]benzenesulfonothioate](/img/structure/B382080.png)
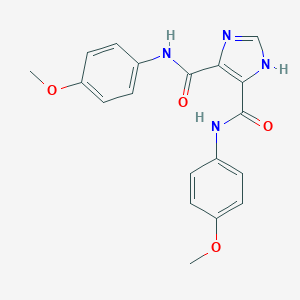
![4-{[(4-Methylphenyl)sulfonyl]benzohydrazonoyl}phenyl 5-bromo-2-furoate](/img/structure/B382084.png)
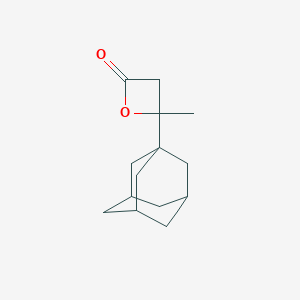

![1-phenyl-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B382087.png)
